1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide
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Overview
Description
1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide is a chemical compound with a complex structure that includes a chlorophenyl group, a hydroxycyclopentyl group, and a methanesulfonamide group
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide is currently unknown. The compound is structurally similar to certain derivatives of Ketamine , which primarily target the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. If it acts similarly to Ketamine, it could potentially have anesthetic effects, given that Ketamine is commonly used as an anesthetic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom at the para position.
Cyclopentyl Intermediate Formation: The cyclopentyl group is introduced through a cyclization reaction, often involving a Grignard reagent or similar organometallic compound.
Methanesulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or reduce the sulfonamide group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while substitution of the chlorine atom can yield various substituted derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide can be compared with similar compounds, such as:
1-(4-chlorophenyl)-1-phenylethanol: A compound with a similar chlorophenyl group but different functional groups.
(4-chlorophenyl)(1-hydroxycyclopentyl)methanone: A compound with a similar cyclopentyl and chlorophenyl group but different functional groups.
(2-chlorophenyl)(1-hydroxycyclopentyl)methanone: Another compound with a similar structure but different positional isomers.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c14-12-5-3-11(4-6-12)9-19(17,18)15-10-13(16)7-1-2-8-13/h3-6,15-16H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUQROFWYJFKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)CC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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